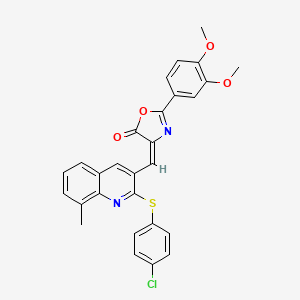

![molecular formula C20H20N4OS B7686362 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7686362.png)

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

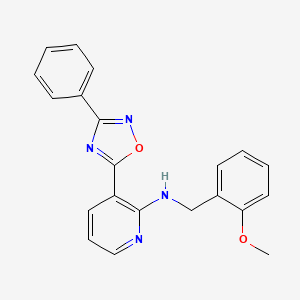

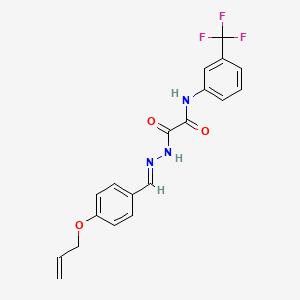

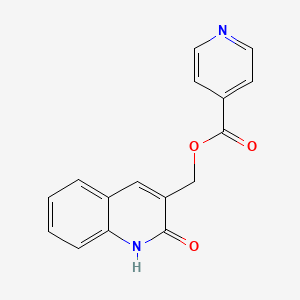

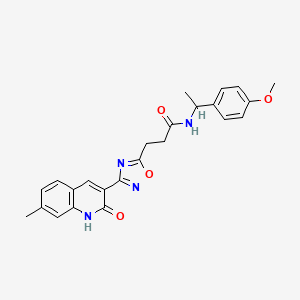

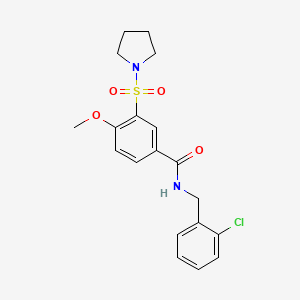

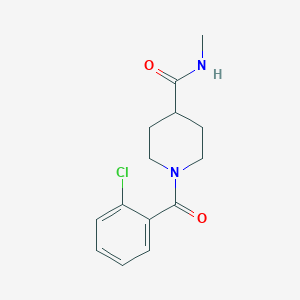

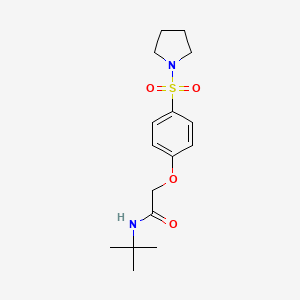

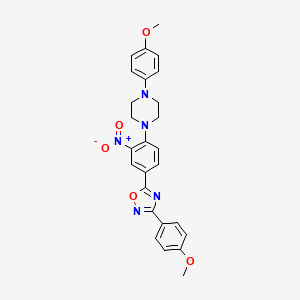

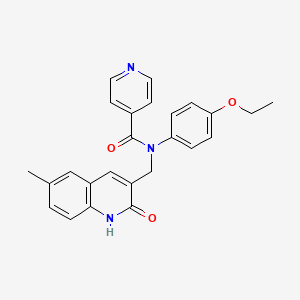

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, also known as BMQ, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. BMQ is a selective inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Biomedical Applications

The compound belongs to the family of 1H-Pyrazolo[3,4-b]pyridines , which are a group of heterocyclic compounds . These compounds have been extensively studied for their potential biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Drug Development

Structural analogs of pyrazolo[3,4-b]pyridines are promising substrates for the development of drugs for the treatment of various diseases . These include central nervous system diseases, viral infections, inflammatory conditions, tumors, cardiovascular diseases, and bacterial diseases .

Antagonists of Hormones

These compounds also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . This suggests potential applications in the regulation of hormone-related conditions.

Kinase Inhibition

Quinoline-containing pyrazole heterocycles have shown excellent tumor growth inhibition, oral PK, and binding properties with 208 different protein kinases . This suggests potential applications in cancer treatment.

Chemical Synthesis

The compound is part of a collection of rare and unique chemicals used in early discovery research . It is used in the synthesis of other complex compounds.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the activity of the target, ultimately influencing cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can lead to changes in cellular function and behavior .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Similar compounds have been found to induce a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide . These factors can include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment .

properties

IUPAC Name |

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-3-4-10-24-19-15(12-14-8-5-7-13(2)17(14)21-19)18(23-24)22-20(25)16-9-6-11-26-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKPMWXRCBEYSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Dichlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7686353.png)